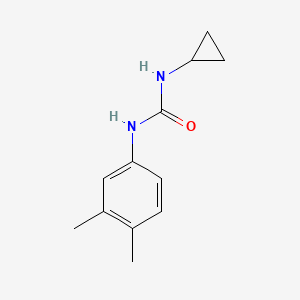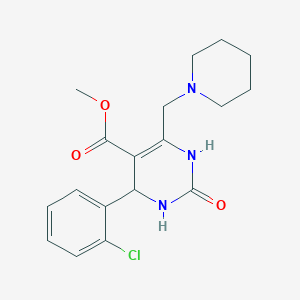![molecular formula C26H24N2O5 B5372435 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine, also known as Boc-L-Phe(4-OMe)-Acr-Phg-OH, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is not fully understood. However, studies have shown that it may act as a proteasome inhibitor, which can lead to the accumulation of misfolded proteins and ultimately induce apoptosis in cancer cells. Additionally, this compound(4-OMe)-Acr-Phg-OH has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound(4-OMe)-Acr-Phg-OH has been shown to have various biochemical and physiological effects. In cancer cells, this compound(4-OMe)-Acr-Phg-OH has been shown to induce apoptosis by inhibiting the proteasome and inducing the accumulation of misfolded proteins. In neurodegenerative diseases, this compound(4-OMe)-Acr-Phg-OH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is its potential as a therapeutic agent in various fields. Additionally, its synthesis method is relatively straightforward using SPPS techniques. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH research. One potential direction is the development of this compound(4-OMe)-Acr-Phg-OH as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects. Finally, this compound(4-OMe)-Acr-Phg-OH may have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future research.
Synthesemethoden
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step involves the attachment of Boc-L-phenylalanine to a solid support resin. The Boc group is then removed, and the 4-methoxyphenyl group is added using a standard Fmoc-chemistry protocol. The acryloyl group is then added, followed by the attachment of the protected phenylglycine residue. Finally, the peptide is cleaved from the resin and deprotected to yield this compound(4-OMe)-Acr-Phg-OH.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH has been used in various scientific research applications, including drug discovery and development, cancer research, and neurodegenerative disease research. In drug discovery and development, this compound(4-OMe)-Acr-Phg-OH has been used as a lead compound for the development of new drugs due to its potential as a therapeutic agent. In cancer research, this compound(4-OMe)-Acr-Phg-OH has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative disease research, this compound(4-OMe)-Acr-Phg-OH has been shown to have potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-33-21-14-12-19(13-15-21)16-22(27-24(29)20-10-6-3-7-11-20)25(30)28-23(26(31)32)17-18-8-4-2-5-9-18/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFIVORGCPBGN-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CC2=CC=CC=C2)C(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)

![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372386.png)

![3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5372393.png)

![methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5372400.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![1-{3-oxo-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5372403.png)
![7-acetyl-6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372408.png)
![2-methyl-4-[4-(2-methylphenoxy)-1-piperidinyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5372421.png)
